Mj33 lithium salt
Overview
Description
MJ33 lithium salt is a non-toxic and potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2). It also prevents lung injuries associated with lung inflammation in mice . This compound is a selective, reversible inhibitor of the acidic, calcium-independent (ai)PLA2 activity of Prdx6 .
Molecular Structure Analysis
The molecular formula of this compound is C22H43F3LiO6P . Its average mass is 498.483 Da and its monoisotopic mass is 498.290924 Da .Chemical Reactions Analysis
MJ33 is an active-site-directed, specific, competitive, and reversible phospholipase A2 (PLA2) inhibitor . It blocks the calcium-independent phospholipase A2 (iPLA2) activity of Prdx6 .Physical and Chemical Properties Analysis
This compound appears as a white solid . It is soluble in water at a concentration of ≥5 mg/mL when warmed at 60 °C .Scientific Research Applications
1. Advanced Battery Technologies
Lithium metal is a highly regarded anode material for rechargeable batteries. Research highlights that using highly concentrated electrolytes composed of ether solvents and lithium bis(fluorosulfonyl)imide salt can significantly enhance the performance of lithium metal anodes. This innovation is critical for enabling high-rate cycling and longevity in batteries, particularly in lithium|lithium and copper|lithium cells, demonstrating up to 99.1% Coulombic efficiency without dendrite growth (Qian et al., 2015).
2. Lithium Extraction Technologies
In the context of growing demand for lithium, particularly for electric vehicles, the extraction of lithium from Chinese salt-lake brines has seen significant advancements. Membrane technologies, including nanofiltration and ion-selective electrodialysis, have been developed for efficient lithium extraction. This addresses challenges like high Mg2+/Li+ ratios in brines and proposes economically viable and environmentally friendly solutions (Xu et al., 2021).
3. Ionic Conductivity in Energy Storage
The formation of lyotropic liquid crystalline mesophases (LLCM) with hydrated lithium salts and pluronics is a promising area of research for ion-conducting materials. These mesophases, which exhibit high ionic conductivities, can be used in membrane and electrode technologies for energy storage devices. This research is vital for developing lithium-containing nanoporous materials and improving energy storage technologies (Barim et al., 2014).
Mechanism of Action
Target of Action
MJ33 lithium salt is an active-site-directed, specific, competitive, and reversible inhibitor of Phospholipase A2 (PLA2) . The primary target of MJ33 is the calcium-independent phospholipase A2 (iPLA2) activity of Peroxiredoxin-6 (Prdx6) . Prdx6 is a bifunctional enzyme with both non-selenium glutathione peroxidase and phospholipase A2 (PLA2) activities .
Mode of Action
MJ33 selectively complexes with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) . In crystallographic studies, MJ33 and five sulfate or phosphate anions are bound between the two subunits of the PLA2 dimer . The sn-2-phosphate of MJ33 binds to the active site of the A subunit of PLA2A and the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This interaction blocks the iPLA2 activity of Prdx6 .
Biochemical Pathways
The inhibition of iPLA2 activity of Prdx6 by MJ33 impacts the hydrolysis of the sn-2 ester of glycerophospholipids, a process that produces a fatty acid and a lysophospholipid . This process is crucial for the intracellular processing of surfactant lipids, such as dipalmitoylphosphatidylcholine .
Pharmacokinetics
It is soluble in water at 10 mg/ml with warming to 60 °c , which could potentially influence its absorption and distribution in the body.
Result of Action
This compound acts as a potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2) . It also prevents lung injuries associated with lung inflammation in mice .
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, all PLA2s, including those inhibited by MJ33, are soluble enzymes that are active at acidic pH (4.5–5.0) and are calcium-independent . Therefore, the pH and calcium levels in the environment could potentially influence the action, efficacy, and stability of MJ33.
Future Directions
Biochemical Analysis
Biochemical Properties
Mj33 lithium salt interacts with the enzyme phospholipase A2 (PLA2), specifically inhibiting its activity . PLA2 is a class of enzymes that hydrolyze the sn-2 ester of glycerophospholipids to produce a fatty acid and a lysophospholipid . This compound selectively complexes with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) .
Cellular Effects
This compound has been shown to inhibit reactive oxygen species generation by lungs when measured LPS treatment . It also prevents lung injuries associated with lung inflammation in mice .
Molecular Mechanism
This compound exerts its effects by binding to the active site of PLA2, thereby interfering with its catalytic function and inhibiting the conversion of phosphatidate to diacylglycerol . Through this mechanism, this compound modulates lipid homeostasis and mitochondrial function, leading to alterations in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce lung infiltration with inflammatory cells, secretion of proinflammatory cytokines, expression of lung vascular cell adhesion molecule, lung permeability, tissue lipid peroxidation, tissue protein oxidation, and activation of NF-κB when given either concurrently or 2 h subsequent to LPS .
Properties
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMLQJISATCEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43F3LiO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274419 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199106-13-3 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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